Structural Differentiation: Unique ¹H and ¹³C NMR Signatures of the C₂═C₃ Double Bond vs. Clindamycin
Didehydro Clindamycin is distinguished from Clindamycin by the presence of a C₂═C₃ double bond in the 2,3‑dihydro‑1H‑pyrrole ring resulting from dehydrogenation. This structural modification produces characteristic ¹H NMR signals in the vinylic region (δ 5.0–6.5 ppm) and corresponding sp² carbon signals in the ¹³C NMR spectrum (δ 100–140 ppm), which are entirely absent in Clindamycin [1]. The molecular formula C₁₈H₃₁ClN₂O₅S (MW 422.97) differs from Clindamycin (C₁₈H₃₃ClN₂O₅S, MW 424.98) by exactly 2.01 Da, consistent with a net dehydrogenation .
| Evidence Dimension | ¹H NMR vinylic proton signals / ¹³C NMR olefinic carbon signals |
|---|---|
| Target Compound Data | ¹H δ 5.0–6.5 ppm (vinylic protons); ¹³C δ 100–140 ppm (sp² carbons); ΔMW = −2.01 Da vs. Clindamycin |
| Comparator Or Baseline | Clindamycin: no signals in ¹H δ 5.0–6.5 ppm (vinylic) or ¹³C δ 100–140 ppm (olefinic) regions; MW 424.98 Da |
| Quantified Difference | ΔMW = 2.01 Da (−2H); NMR: presence vs. absence of olefinic signals constitutes a binary structural differentiator |
| Conditions | ¹H and ¹³C NMR spectroscopy; HRMS or LC‑MS for accurate mass confirmation |
Why This Matters
This NMR signature provides unequivocal structural confirmation of Didehydro Clindamycin identity, which is required for CoA issuance and regulatory submission of impurity reference standards.
- [1] Sun Q, Li Y, Qin L. Isolation and identification of two unknown impurities from the raw material of clindamycin hydrochloride. NMR characterization of dehydroclindamycin. J Sep Sci. 2014;37(19):2682-2687. doi:10.1002/jssc.201400166 View Source
